Chemical structure and physical properties of 5-(Trifluoromethyl)pyridin-3-OL hydrochloride
Chemical structure and physical properties of 5-(Trifluoromethyl)pyridin-3-OL hydrochloride
An In-Depth Technical Guide to 5-(Trifluoromethyl)pyridin-3-ol Hydrochloride: Structure, Properties, and Applications
Introduction
In the landscape of modern medicinal and agrochemical research, fluorinated heterocyclic compounds have become indispensable building blocks. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl (-CF₃) group, into molecular scaffolds can dramatically enhance crucial properties including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among these valuable scaffolds, trifluoromethylpyridines stand out for their versatility and have been integrated into numerous commercialized products.[3]
This guide provides a comprehensive technical overview of 5-(Trifluoromethyl)pyridin-3-ol hydrochloride, a key intermediate for researchers and drug development professionals. We will delve into its chemical structure, physicochemical properties, a representative synthetic pathway, analytical characterization methods, and its applications as a versatile precursor in the synthesis of complex, high-value molecules. This document is designed to serve as a practical resource, blending established data with field-proven insights to empower scientific innovation.
Chapter 1: Molecular Identity and Chemical Structure
A precise understanding of a compound's identity is the foundation of all subsequent research. 5-(Trifluoromethyl)pyridin-3-ol hydrochloride is the salt form of the parent compound, 5-(Trifluoromethyl)pyridin-3-ol, which enhances its stability and aqueous solubility, making it more amenable to handling and use in various reaction conditions.
Key Chemical Identifiers
| Identifier | Value | Source(s) |
| Chemical Name | 5-(Trifluoromethyl)pyridin-3-ol hydrochloride | |
| Synonyms | 5-(trifluoromethyl)-3-pyridinol hydrochloride | |
| CAS Number | 1820673-40-2 | [4] |
| Parent CAS Number | 186593-14-6 (for free base) | [5] |
| Molecular Formula | C₆H₅ClF₃NO | |
| Molecular Weight | 199.56 g/mol | |
| Canonical SMILES | C1=C(C=NC=C1O)C(F)(F)F.Cl | [5] |
| InChIKey | YUUZFMWMDPHTQS-UHFFFAOYSA-N (for free base) | [5] |
Chemical Structure Analysis
The structure of 5-(Trifluoromethyl)pyridin-3-ol hydrochloride consists of a protonated pyridinol cation and a chloride anion. The cationic component's key features dictate its reactivity and utility.
Caption: Chemical structure of 5-(Trifluoromethyl)pyridin-3-ol hydrochloride.
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Pyridinium Ring: The aromatic pyridine core is electron-deficient, a characteristic amplified by the protonated nitrogen atom. This influences the regioselectivity of further chemical transformations.
-
Hydroxyl Group (-OH): As a substituent on the electron-poor ring, the hydroxyl group's acidity is increased. It can act as a nucleophile or be readily converted into other functional groups, such as ethers, which is a common strategy in drug design.[3]
-
Trifluoromethyl Group (-CF₃): This group is a powerful electron-withdrawing moiety due to the high electronegativity of fluorine atoms. Its presence significantly impacts the electronic properties of the pyridine ring. Furthermore, the -CF₃ group is metabolically very stable and increases the lipophilicity of a molecule, which can improve membrane permeability and bioavailability.[2][6]
Chapter 2: Physicochemical Properties
The physical properties of a compound are critical for its handling, storage, and application in experimental protocols.
| Property | Value / Description | Source(s) |
| Physical Form | Solid | |
| Appearance | Pale yellow solid (for a related hydrochloride) | [7] |
| Solubility | While specific data for the hydrochloride is limited, it is expected to have enhanced solubility in water and polar protic solvents compared to its free base. The free base is soluble in organic solvents such as methanol, acetone, and methylene chloride. | [8] |
| Storage Conditions | Store in a refrigerator (2-8°C), under an inert atmosphere, in a tightly sealed container. | [4][7] |
| Purity | Typically available at ≥97% purity from commercial suppliers. |
-
Expert Insight: The choice between using the hydrochloride salt and the free base is application-dependent. For reactions in aqueous or protic media, or for preparing stock solutions for biological screening, the hydrochloride salt is often preferred. For reactions requiring a non-nucleophilic base or anhydrous aprotic conditions, the free base (often generated in situ by neutralization) is necessary.
Chapter 3: Synthesis and Purification
While numerous methods exist for synthesizing trifluoromethylpyridine derivatives, a common and effective strategy involves the cyclocondensation of a trifluoromethyl-containing building block.[3] This approach provides a reliable pathway to the core scaffold.
Representative Synthetic Pathway
A plausible and scalable synthesis starts from a readily available trifluoromethylated β-ketoenone, such as (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, which undergoes a cyclocondensation reaction.
Caption: Generalized workflow for the synthesis of 5-(Trifluoromethyl)pyridin-3-ol HCl.
Experimental Protocol (Illustrative)
This protocol is illustrative and should be adapted and optimized based on laboratory conditions and scale.
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Cyclocondensation: To a solution of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1.0 eq) in glacial acetic acid, add ammonium acetate (3.0 eq). The choice of an ammonium salt provides the necessary nitrogen atom for the pyridine ring.
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Reaction: Heat the mixture to reflux (approx. 118°C) for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
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Workup: After cooling to room temperature, pour the reaction mixture into ice-water and neutralize carefully with a saturated sodium bicarbonate solution. The free base, 5-(trifluoromethyl)pyridin-3-ol, may precipitate or can be extracted with an organic solvent like ethyl acetate.
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Purification of Free Base: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold solvent (diethyl ether), and dry under vacuum to yield the final product.
-
Validation: The structure and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Chapter 4: Spectroscopic and Analytical Characterization
Rigorous analytical characterization is non-negotiable for ensuring the identity and purity of the compound, which is a prerequisite for its use in sensitive applications like drug discovery.
| Technique | Expected Observations |
| ¹H NMR | Expect signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the three protons on the pyridinium ring. The signals will likely be broad due to the acidic proton on the nitrogen. A broad singlet for the hydroxyl proton will also be present. |
| ¹³C NMR | Signals for the five pyridine ring carbons are expected. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling. A representative chemical shift for a similar CF₃-substituted pyridine carbon is δ 152.3 (q, J = 35.4 Hz).[9] |
| ¹⁹F NMR | A sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group. For similar structures, this signal appears around δ -62 to -68 ppm (relative to CFCl₃).[9] The absence of other fluorine signals is a key indicator of purity. |
| Mass Spec (ESI+) | The primary ion observed will be the molecular ion of the free base [M+H]⁺. Based on its molecular formula C₆H₄F₃NO, the expected monoisotopic mass is 163.0245 Da.[10] |
| Infrared (IR) | Characteristic absorption bands include a broad O-H stretch (~3200-3400 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), C=C and C=N stretches in the aromatic region (~1500-1600 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹). |
Chapter 5: Applications in Research and Development
5-(Trifluoromethyl)pyridin-3-ol hydrochloride is not an end-product but a high-value starting material. Its utility stems from the strategic placement of its functional groups, which allows for diverse chemical modifications.
Role as a Core Scaffold
The molecule serves as a versatile scaffold for building molecular libraries. The hydroxyl group is a prime site for derivatization, enabling the synthesis of a wide array of ethers and esters, which allows for systematic exploration of the structure-activity relationship (SAR).
Caption: Role as a versatile scaffold for chemical diversification.
Significance in Drug Discovery
The trifluoromethylpyridine motif is a "privileged structure" in medicinal chemistry.[3]
-
Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.[6]
-
Target Binding: The strong electron-withdrawing nature of the -CF₃ group can alter the pKa of the pyridine nitrogen and the hydroxyl group, influencing hydrogen bonding and other non-covalent interactions with protein targets.[2]
-
Kinase Inhibition: Pyridine-based scaffolds are common in kinase inhibitors. Derivatives of this compound could be synthesized to target specific kinases involved in oncogenic signaling pathways.[1]
Chapter 6: Safety, Handling, and Storage
Proper handling of this chemical is essential to ensure laboratory safety. The hazard information is primarily based on the parent compound.
GHS Hazard Classification
| Hazard Class | GHS Code(s) | Signal Word | Pictogram(s) |
| Acute Oral Toxicity | H301 / H302 | Danger | 💀 |
| Skin Corrosion/Irritation | H315 | Warning | ❗ |
| Serious Eye Damage/Irritation | H319 | Warning | ❗ |
| Specific Target Organ Toxicity | H335 | Warning | ❗ |
(Data derived from classifications for the parent compound, 5-(Trifluoromethyl)pyridin-3-ol)[5]
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat.
-
-
Handling Practices: Avoid formation of dust. Avoid direct contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[7]
Storage
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7] For long-term stability, storage in a refrigerator (2-8°C) is recommended.[4]
Conclusion
5-(Trifluoromethyl)pyridin-3-ol hydrochloride is more than just a chemical on a vendor's list; it is a potent tool for innovation. Its well-defined structure, characterized by the influential trifluoromethyl group and a reactive hydroxyl moiety, makes it an exceptionally valuable scaffold for the synthesis of novel compounds. By understanding its properties, synthesis, and safe handling protocols, researchers in drug discovery and materials science can effectively leverage this building block to construct the next generation of high-performance molecules.
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